N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-methylglycinamide
Description
N²-Benzyl-N²-[(4-bromophenyl)sulfonyl]-N-methylglycinamide is a synthetic glycinamide derivative featuring a benzyl group, a 4-bromophenylsulfonyl moiety, and an N-methyl substitution. This compound belongs to a class of sulfonamide-containing molecules designed to enhance lipophilicity and biological activity, particularly in antimicrobial applications.
Properties
IUPAC Name |
2-[benzyl-(4-bromophenyl)sulfonylamino]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O3S/c1-18-16(20)12-19(11-13-5-3-2-4-6-13)23(21,22)15-9-7-14(17)8-10-15/h2-10H,11-12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FROFLVLONGWAAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of N-Methylglycinamide
The foundational step involves sulfonylation of the primary amine in N-methylglycinamide using 4-bromobenzenesulfonyl chloride. In a representative procedure, N-methylglycinamide (1.0 equiv) is dissolved in anhydrous dichloromethane under nitrogen atmosphere. 4-Bromobenzenesulfonyl chloride (1.2 equiv) is added dropwise at 0°C, followed by slow addition of triethylamine (2.5 equiv) to scavenge HCl. The reaction proceeds at room temperature for 12 hours, yielding N²-[(4-bromophenyl)sulfonyl]-N-methylglycinamide as a white crystalline solid (68–72% yield).
Key parameters :
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Solvent : Dichloromethane or THF.
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Base : Triethylamine or DMAP.
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Temperature : 0°C to room temperature.
Benzylation of the Sulfonamide Intermediate
The sulfonamide intermediate is subsequently benzylated using benzyl bromide. In a typical protocol, the sulfonamide (1.0 equiv) is dissolved in DMF, treated with potassium carbonate (3.0 equiv), and stirred at 60°C for 6 hours. Benzyl bromide (1.5 equiv) is added portionwise, and the mixture is refluxed for 24 hours. The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1), affording the title compound in 55–60% yield.
Optimization challenges :
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Competing N-methyl group alkylation is suppressed by using bulky bases (e.g., K₂CO₃).
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Over-benzylation is mitigated by controlling stoichiometry.
One-Pot Tandem Sulfonylation-Benzylation Strategy
Reaction Design and Conditions
A streamlined one-pot method employs 4-bromobenzenesulfonyl chloride and benzyl bromide in sequence without isolating intermediates. N-Methylglycinamide (1.0 equiv) is suspended in acetonitrile, treated with sulfonyl chloride (1.2 equiv) and N-methylmorpholine (2.0 equiv) at −20°C. After 1 hour, benzyl bromide (1.5 equiv) and tetrabutylammonium iodide (0.1 equiv) are added, and the reaction is warmed to 60°C for 18 hours. This method achieves a 63% overall yield with >90% purity.
Advantages :
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Eliminates intermediate purification.
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Reduces solvent waste.
Limitations :
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Requires precise stoichiometric control to prevent side reactions.
Solid-Phase Synthesis for High-Throughput Production
Resin Functionalization and Coupling
Wang resin (1.0 g, 0.8 mmol/g loading) is swelled in DMF and treated with Fmoc-N-methylglycine (3.0 equiv), HBTU (3.0 equiv), and DIPEA (6.0 equiv) for 2 hours. After Fmoc deprotection (20% piperidine/DMF), the resin-bound amine is reacted with 4-bromobenzenesulfonyl chloride (2.0 equiv) and DIPEA (4.0 equiv) for 12 hours. Benzylation is performed using benzyl bromide (3.0 equiv) and DIPEA (6.0 equiv) in DMF at 50°C for 24 hours. Cleavage with TFA/H2O (95:5) yields the target compound in 58% purity, necessitating reverse-phase HPLC purification.
Applications :
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Suitable for parallel synthesis of analogs.
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Scalable for combinatorial libraries.
Microwave-Assisted Synthesis for Rapid Optimization
Accelerated Reaction Kinetics
A microwave-enhanced protocol reduces reaction times from hours to minutes. N-Methylglycinamide (1.0 equiv), 4-bromobenzenesulfonyl chloride (1.1 equiv), and DIPEA (2.5 equiv) are irradiated at 100°C for 10 minutes in DMF. Benzyl bromide (1.3 equiv) is then added, and the mixture is irradiated at 120°C for 15 minutes. This method achieves an 82% yield with 94% purity, demonstrating superior efficiency compared to conventional heating.
Critical factors :
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Microwave power: 300 W.
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Solvent dielectric constant (DMF optimal).
Catalytic Methods Employing Transition Metal Complexes
Palladium-Catalyzed Benzylation
An innovative approach uses Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%) to catalyze the benzylation step. The sulfonamide intermediate (1.0 equiv), benzyl chloride (1.2 equiv), and K₃PO₄ (2.0 equiv) are heated in toluene at 100°C for 8 hours under nitrogen. This method affords a 70% yield but requires rigorous exclusion of moisture.
Mechanistic insight :
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Oxidative addition of benzyl chloride to Pd(0).
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Transmetalation with the sulfonamide anion.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Stepwise Synthesis | 55–60 | 90–92 | 36 | High |
| One-Pot Tandem | 63 | 89 | 18 | Moderate |
| Solid-Phase | 58 | 85 | 48 | Low |
| Microwave-Assisted | 82 | 94 | 0.5 | High |
| Palladium-Catalyzed | 70 | 91 | 8 | Moderate |
Challenges and Mitigation Strategies
Regioselectivity in Sulfonylation
The primary amine of N-methylglycinamide is more nucleophilic than the N-methyl group, but competing reactions can occur. Using bulky bases (e.g., DIPEA) and low temperatures (0°C) suppresses N-methyl sulfonylation.
Purification of Hydrophobic Byproducts
Reverse-phase HPLC (C18 column, 10–90% acetonitrile/water gradient) effectively separates the target compound from benzylated byproducts.
Chemical Reactions Analysis
Types of Reactions
N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-methylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromophenylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of azido derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-methylglycinamide typically involves multiple steps, including the formation of sulfonamide derivatives. The synthetic route often utilizes starting materials such as benzylamine and 4-bromobenzenesulfonyl chloride. The process can be summarized as follows:
- Step 1: Formation of the sulfonamide by reacting benzylamine with 4-bromobenzenesulfonyl chloride.
- Step 2: N-methylation of the resulting sulfonamide to yield the target compound.
Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Antimicrobial Properties
Research indicates that compounds containing a bromine atom, such as this compound, exhibit enhanced antimicrobial activity. A study demonstrated that this compound showed significant efficacy against various bacterial strains, indicating its potential as an antimicrobial agent .
Anticancer Potential
Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays revealed that this compound can inhibit cell proliferation in certain cancer cell lines. The mechanism is thought to involve the induction of apoptosis and disruption of cellular signaling pathways associated with tumor growth .
Drug Development
The unique chemical structure of this compound positions it as a candidate for drug development, particularly in creating novel antibiotics or anticancer therapies. Its ability to target specific biological pathways makes it a valuable compound for further research in pharmacology .
Case Studies
- Case Study 1: A recent investigation into the compound's antimicrobial effects demonstrated a notable reduction in biofilm formation in Staphylococcus aureus, highlighting its potential application in treating infections associated with biofilms .
- Case Study 2: In a study focused on cancer therapy, this compound was shown to enhance the efficacy of existing chemotherapeutic agents when used in combination therapies, suggesting its role as an adjuvant in cancer treatment protocols .
Mechanism of Action
The mechanism of action of N2-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-methylglycinamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The bromophenylsulfonyl group is crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The compound’s structure can be compared to analogs with variations in sulfonyl substituents, benzyl groups, and N-alkyl chains. Key examples include:
Table 1: Structural Features of Analogs
*clogP values estimated based on substituent contributions.
†Predicted using fragment-based methods.
Key Observations:
- Lipophilicity : The target compound’s bromophenylsulfonyl group and N-methyl substitution likely result in a clogP ~4.2, higher than benzylsulfonyl analogs (e.g., ~3.5 in ) but lower than chloro-methoxy derivatives (~5.1 in ). Enhanced lipophilicity correlates with improved membrane penetration and antimicrobial activity in similar compounds .
- Electronic Effects : Bromine’s electron-withdrawing nature enhances sulfonyl group stability and hydrogen-bond acceptor capacity compared to chlorine or methyl substituents .
Antimicrobial Activity
Evidence from structurally related compounds suggests that the 4-bromophenylsulfonyl moiety significantly impacts antimicrobial potency:
- In a study of 32 analogs with the R-{4-[(4-bromophenyl)sulfonyl]phenyl} scaffold, MIC values ranged from 2.5 to 1024 µg/mL against bacterial strains. Activity depended on the R group’s electronic and steric properties .
- N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine demonstrated MIC values of 8–32 µg/mL against Enterococcus faecium biofilms, highlighting the role of bromine in targeting Gram-positive pathogens .
Table 2: Antimicrobial Data for Selected Analogs
Biological Activity
N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-methylglycinamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula: C₁₄H₁₄BrN₃O₂S
- Molecular Weight: 360.25 g/mol
The presence of the sulfonyl group and the bromophenyl moiety suggests potential interactions with various biological targets, making it a candidate for further investigation.
Research indicates that compounds with similar structures can exhibit diverse biological activities. The sulfonamide group is known for its ability to inhibit certain enzymes, particularly those involved in bacterial growth and cancer proliferation. The specific mechanisms through which this compound exerts its effects are still under investigation, but several pathways have been proposed:
- Enzyme Inhibition: Similar sulfonamide compounds have shown effectiveness in inhibiting carbonic anhydrase and other key enzymes involved in metabolic processes.
- Antimicrobial Activity: The compound may demonstrate antibacterial properties by disrupting bacterial cell wall synthesis or function.
Antimicrobial Properties
Studies on related compounds have demonstrated significant antimicrobial activity. For instance, a quinazoline derivative exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Staphylococcus epidermidis at 25 µM and 15 µM, respectively . This suggests that this compound could potentially possess similar properties.
Cytotoxicity and Safety Profile
The safety profile of related compounds has been explored in various studies. For example, quinazoline derivatives were found to be non-toxic to human red blood cells at high concentrations (up to 25 µM) and showed acceptable toxicity levels in vivo using Galleria mellonella larvae . Such findings highlight the importance of evaluating the cytotoxic effects of this compound in future studies.
Case Studies and Research Findings
A review of literature reveals several case studies focusing on the biological activity of similar compounds:
- Antibacterial Activity
- Cancer Research
- Enzyme Inhibition
Comparative Analysis
The following table summarizes the biological activities reported for this compound and related compounds:
Q & A
Q. What synthetic strategies are employed for the preparation of N²-benzyl-N²-[(4-bromophenyl)sulfonyl]-N-methylglycinamide?
Methodological Answer: The synthesis involves sequential sulfonylation and alkylation steps:
- Step 1: React 4-bromobenzenesulfonyl chloride with a benzylamine derivative under basic conditions (e.g., NaHCO₃ in dichloromethane) to form the sulfonamide intermediate.
- Step 2: Introduce the N-methyl group via alkylation using methyl iodide in dimethylformamide (DMF) with K₂CO₃ as a base.
- Step 3: Purify the final product via recrystallization (ethanol/water) or column chromatography. Characterization is performed using ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and FTIR spectroscopy to confirm structural integrity .
Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Key Characterization |
|---|---|---|
| 1 | 4-BrPhSO₂Cl, NaHCO₃, DCM | TLC, ¹H NMR |
| 2 | MeI, K₂CO₃, DMF | HRMS, FTIR |
| 3 | Recrystallization (EtOH) | Melting point, X-ray diffraction |
Q. Which spectroscopic and crystallographic methods are critical for structural validation?
Methodological Answer:
- ¹H/¹³C NMR: Assign protons and carbons to confirm substituent positions (e.g., benzyl, sulfonyl, and methyl groups). DMSO-d₆ or CDCl₃ are typical solvents.
- HRMS: Validate molecular weight (e.g., [M+H]⁺ ion).
- X-ray Crystallography: Single-crystal analysis using SHELXL (via Olex2 interface) refines bond lengths/angles and hydrogen-bonding networks. Data collection at 100 K minimizes thermal motion artifacts .
Example Crystallographic Data (Hypothetical):
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| R-factor | 0.032 |
| C-S bond length | 1.76 Å |
Q. How do researchers optimize reaction yields during sulfonylation?
Methodological Answer:
- Solvent Selection: Use anhydrous DCM or THF to minimize hydrolysis.
- Temperature Control: Maintain 0–5°C during sulfonyl chloride addition to prevent side reactions.
- Stoichiometry: Employ a 10% excess of sulfonyl chloride to ensure complete amine conversion. Yield improvements (e.g., 75% → 90%) are achievable via iterative pH monitoring (pH 8–9) .
Advanced Research Questions
Q. What experimental designs resolve contradictions in biological activity data across assays?
Methodological Answer:
- Orthogonal Assays: Compare enzyme inhibition (e.g., IC₅₀) via fluorescence polarization and SPR to confirm target engagement.
- Buffer Standardization: Control ionic strength (e.g., 150 mM NaCl) and pH (7.4) across assays.
- Statistical Analysis: Apply Bland-Altman plots to identify systematic biases in high-throughput screens .
Q. How can computational modeling guide pharmacokinetic (PK) optimization?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Predict binding modes with cytochrome P450 enzymes to assess metabolic stability.
- QSAR Models: Correlate logP values (e.g., 2.8–3.5) with membrane permeability using Molinspiration or SwissADME.
- ADMET Prediction: Use pkCSM to prioritize analogs with reduced hepatotoxicity (e.g., lower Ames test risk) .
Table 2: Computational Predictions (Hypothetical)
| Parameter | Value |
|---|---|
| logP | 3.2 |
| H-bond acceptors | 5 |
| CYP2D6 inhibition | High |
Q. What strategies enhance selectivity in structure-activity relationship (SAR) studies?
Methodological Answer:
- Positional Isomerism: Compare 4-bromo vs. 3-bromo substituents on phenyl rings to modulate target affinity.
- Sulfonyl Group Replacement: Test carbonyl or phosphoryl analogs to reduce off-target interactions.
- Free-Wilson Analysis: Deconstruct the molecule into pharmacophores to quantify contributions of benzyl/sulfonyl groups to activity .
Key Challenges & Solutions
- Low Solubility: Use co-solvents (e.g., PEG-400) in biological assays or introduce polar groups (e.g., hydroxyl) without disrupting binding .
- Crystallization Difficulties: Optimize solvent diffusion (e.g., ether vapor into DMSO solution) or use seeding techniques .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
